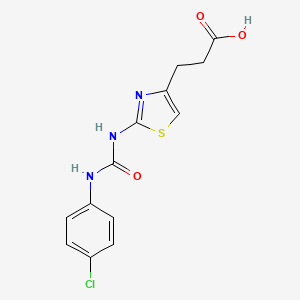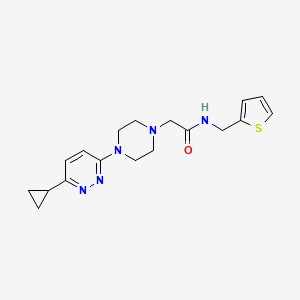
3-(3-CHLORO-4-FLUOROBENZENESULFONYL)-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core, substituted with a 3-chloro-4-fluorobenzenesulfonyl group, a hexyl chain, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the chromenone core and introduce the substituents through a series of reactions:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation using hexyl bromide in the presence of a strong base like potassium carbonate.
Sulfonylation: The 3-chloro-4-fluorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia in ethanol, thiourea in water.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mecanismo De Acción
The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The chromenone core can interact with various biological pathways, potentially modulating cellular processes like inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-fluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
6-Hexyl-7-hydroxy-2H-chromen-2-one: A simpler analog without the sulfonyl group.
3-(4-Fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one: A similar compound lacking the chloro substituent.
Uniqueness
3-(3-Chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the sulfonyl and hydroxyl groups, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-6-hexyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFO5S/c1-2-3-4-5-6-13-9-14-10-20(21(25)28-19(14)12-18(13)24)29(26,27)15-7-8-17(23)16(22)11-15/h7-12,24H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLXHPNUQCDUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2603378.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide](/img/structure/B2603380.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2603384.png)
![3-Tert-butyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2603387.png)

![3-(4-tert-butylphenyl)-2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2603393.png)




![1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2603398.png)
![5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B2603399.png)

